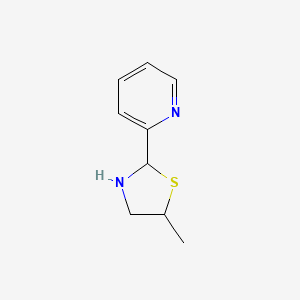

2-(5-Methyl-2-thiazolidinyl)pyridine

Descripción

Propiedades

Número CAS |

116113-06-5 |

|---|---|

Fórmula molecular |

C9H12N2S |

Peso molecular |

180.27 g/mol |

Nombre IUPAC |

5-methyl-2-pyridin-2-yl-1,3-thiazolidine |

InChI |

InChI=1S/C9H12N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-5,7,9,11H,6H2,1H3 |

Clave InChI |

VRBVLZREFYCMMG-UHFFFAOYSA-N |

SMILES canónico |

CC1CNC(S1)C2=CC=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-(5-Metil-2-tiazolidinil)piridina generalmente implica la reacción de 2-bromo-5-metiltiazol con derivados de piridina en condiciones específicas. Un método común incluye el uso de yoduro de cobre como catalizador en piridina seca, calentada bajo irradiación de microondas a 115 °C durante 30 minutos . Este método asegura un alto rendimiento y pureza del producto final.

Métodos de producción industrial: La producción industrial de 2-(5-Metil-2-tiazolidinil)piridina a menudo emplea reacciones multicomponente y enfoques de química verde para mejorar la selectividad, pureza y rendimiento. Estos métodos incluyen el uso de nanocatálisis y reacciones de clic, que son ventajosos debido a sus perfiles de reacción más limpios y la recuperación del catalizador .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(5-Metil-2-tiazolidinil)piridina sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse usando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, especialmente en el anillo de piridina.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en medio ácido.

Reducción: Hidruro de litio y aluminio en éter seco.

Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.

Productos principales:

Oxidación: Formación de sulfóxidos o sulfonas.

Reducción: Formación de derivados de tiazolidina.

Sustitución: Formación de derivados de piridina halogenados.

Aplicaciones Científicas De Investigación

2-(5-Metil-2-tiazolidinil)piridina tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.

Medicina: Explorado por sus propiedades anticancerígenas, anticonvulsivas y antiinflamatorias.

Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de 2-(5-Metil-2-tiazolidinil)piridina involucra su interacción con objetivos moleculares y vías específicas. Los átomos de azufre y nitrógeno del compuesto juegan un papel crucial en su reactividad y actividad biológica. Puede interactuar con enzimas y receptores, lo que lleva a diversos efectos farmacológicos como la inhibición del crecimiento microbiano y la modulación de las respuestas inflamatorias .

Compuestos similares:

Tiazolidina: Un anillo saturado de cinco miembros con azufre y nitrógeno, que exhibe diversas actividades biológicas.

Singularidad: 2-(5-Metil-2-tiazolidinil)piridina es única debido a su estructura de anillo fusionado, que combina las propiedades de la tiazolidina y la piridina. Esta fusión aumenta su reactividad y amplía su gama de aplicaciones en diversos campos.

Comparación Con Compuestos Similares

Key Research Findings and Gaps

- Evidence Limitations: No direct data on this compound’s bioactivity or toxicity were found in the provided evidence. Comparisons are inferred from structural analogs.

- Hypotheses for Further Study :

- The thiazolidine ring may confer resistance to oxidative degradation compared to imidazopyridines.

- Sulfur-mediated interactions (e.g., with cysteine residues in enzymes) could enable unique pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.